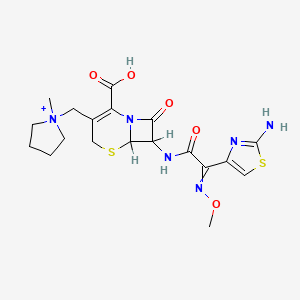

Cefepime-13C-d3

説明

Cefepime-13C-d3 is a labelled analogue of Cefepime . Cefepime is a fourth-generation cephalosporin antibiotic that has antibacterial effects against both Gram-positive and Gram-negative bacteria .

Synthesis Analysis

A new and efficient way to modify the thiazole ring of the cefepime molecule has been proposed and experimentally verified . The developed organic synthesis routes allow for the coupling of the appropriate complexing ligand of the gallium-68 radionuclide with cefepime .Molecular Structure Analysis

The basic cephem ring at position 7 is chemically modified to increase the cephalosporins’ stability against β-lactamase enzymes . Unlike other third-generation cephalosporins, Cefepime possesses a cephem nucleus substituted with a positively charged NMR, making it a zwitterion .Chemical Reactions Analysis

Cefepime is generally administered as an infusion over 30–60 min or as a prolonged infusion with infusion times from 3 h to continuous administration . About 85% of the dose is excreted unchanged in the urine, with an elimination half-life of 2–2.3 h .Physical And Chemical Properties Analysis

Cefepime is widely distributed in biological fluids and tissues with an average volume of distribution of 0.2 L/kg in healthy adults with normal renal function . Protein binding is relatively low (20%), and elimination is mainly renal .科学的研究の応用

Pharmacokinetic Modeling and Clinical Outcomes :

- A study by (Aitken et al., 2015) focused on the relationship between cefepime exposure and clinical outcome in patients with Gram-negative bacterial pneumonia. They used a pharmacokinetic model to predict clinical failure, highlighting the importance of drug exposure in therapeutic effectiveness.

Systematic Review and Meta-Analysis on Efficacy and Safety :

- (Yahav et al., 2007) conducted a systematic review and meta-analysis comparing cefepime with other beta-lactam antibiotics. This study provides insights into the efficacy and safety profile of cefepime, which is critical for its application in treating bacterial infections.

Treatment of Infections Due to Resistant Enterobacter Species :

- Research by (Sanders et al., 1996) demonstrated the efficacy of cefepime in treating infections caused by multiply resistant Enterobacter species, highlighting its role in addressing antibiotic resistance.

Neurotoxicity Associated with Cefepime :

- A systematic review by (Payne et al., 2017) explored the neurotoxicity linked to cefepime, emphasizing the need for awareness of potential adverse effects in clinical use.

Characterization of Cefepime Encapsulated into Liposomes :

- (Moyá et al., 2019) investigated the preparation and characterization of liposomes for encapsulating cefepime. This study contributes to understanding how cefepime can be effectively delivered for bacterial infections.

Cefepime Susceptibility in Enterobacter cloacae :

- Research by (Szabo et al., 2005) highlighted the relationship between beta-lactamase production and reduced cefepime susceptibility in Enterobacter cloacae, crucial for effective antibiotic therapy.

Overview of Antibacterial Activity and Therapeutic Use :

- A comprehensive review by (Barradell & Bryson, 1994) discussed the antibacterial activity, pharmacokinetic properties, and therapeutic use of cefepime, providing a thorough understanding of its clinical applications.

Pharmacokinetics in Critically Ill Patients :

- (Al-Shaer et al., 2020) conducted a study on the pharmacokinetics of cefepime in critically ill patients, offering guidance for initial dosing and optimizing drug exposure for efficacy.

作用機序

将来の方向性

There is a need for more research on Cefepime-induced neurotoxicity (CIN) as there are no clear diagnostic criteria or specific laboratory testing to help with its diagnosis . Therapeutic drug monitoring of Cefepime may be beneficial in certain patients including those who are critically ill, have life-threatening infections, or are infected with more resistant pathogens .

特性

IUPAC Name |

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O5S2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFLCNVBZFFHBT-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N6O5S2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859565 | |

| Record name | 1-({7-[2-(2-Amino-1,3-thiazol-4-yl)(methoxyimino)acetamido]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl}methyl)-1-methylpyrrolidin-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

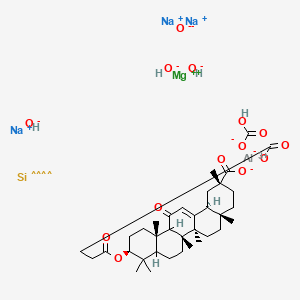

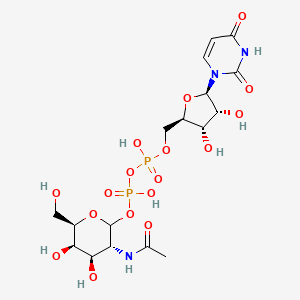

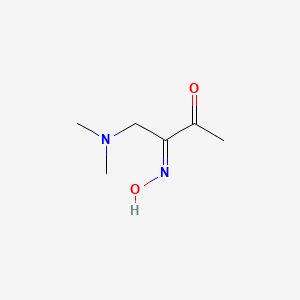

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3R)-2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine](/img/structure/B1237770.png)

![4-[(2,6-Dimorpholino-3-pyridinyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1237771.png)

![2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione, 4,5,8,10,12,13,13a,13b-decahydro-4,5-dihydroxy-4,5-dimethyl-3-(1-methylethyl)-, (3R,4R,5R,13aR,13bR)-](/img/structure/B1237783.png)